molecular formula C6H7I2N B3263171 3-Iodo-1-methylpyridiniumiodide CAS No. 36913-38-9

3-Iodo-1-methylpyridiniumiodide

Cat. No.: B3263171
CAS No.: 36913-38-9
M. Wt: 346.94 g/mol
InChI Key: XHLPCGLDNTUHEJ-UHFFFAOYSA-M
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Description

3-Iodo-1-methylpyridiniumiodide is a chemical compound with the molecular formula C6H7IN2 It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methylpyridiniumiodide typically involves the iodination of 1-methylpyridinium. One common method is the reaction of 1-methylpyridinium with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methylpyridiniumiodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinium salts, while oxidation and reduction reactions can lead to different oxidation states of the iodine atom.

Scientific Research Applications

3-Iodo-1-methylpyridiniumiodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methylpyridiniumiodide involves its interaction with molecular targets through its iodine and pyridinium moieties. The iodine atom can participate in halogen bonding, while the pyridinium ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridinium Chloride: Similar structure but with a chlorine atom instead of iodine.

    3-Bromo-1-methylpyridinium Bromide: Similar structure but with a bromine atom instead of iodine.

    1-Methyl-3-nitropyridinium Iodide: Similar structure but with a nitro group at the 3-position.

Uniqueness

3-Iodo-1-methylpyridiniumiodide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom’s larger size and higher polarizability compared to chlorine or bromine make it particularly useful in specific synthetic and biological applications.

Properties

IUPAC Name

3-iodo-1-methylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLPCGLDNTUHEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)I.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661289
Record name 3-Iodo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36913-38-9
Record name 3-Iodo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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